

Pexidartinib Off-Target Kinase Inhibition Profile: A Comparative Guide

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Introduction

Pexidartinib (Turalio™), an orally administered tyrosine kinase inhibitor, is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its therapeutic effect in approved indications, such as tenosynovial giant cell tumor (TGCT), is primarily attributed to the blockade of the CSF1/CSF1R signaling pathway, which is crucial for the recruitment and proliferation of tumor-associated macrophages.[1][2] However, like many kinase inhibitors, pexidartinib is not entirely specific for CSF1R and exhibits activity against other kinases. Understanding this off-target inhibition profile is critical for a comprehensive assessment of its therapeutic potential and potential side effects.

This guide provides a comparative overview of the off-target kinase inhibition profile of pexidartinib against other CSF1R inhibitors, supported by available experimental data.

Pexidartinib Kinase Inhibition Profile

Pexidartinib is a multi-targeted inhibitor, with potent activity against CSF1R and significant inhibitory effects on other kinases, most notably KIT and FMS-like tyrosine kinase 3 (FLT3).[1][3][4][5][6][7][8] The half-maximal inhibitory concentration (IC50) values for pexidartinib against these primary targets can vary slightly across different studies and assay conditions.

One source indicates IC50 values of 20 nM for CSF1R, 10 nM for KIT, and 160 nM for FLT3.[7] Another study reports an IC50 of 13 nM for CSF1R and 27 nM for KIT.[9] A more extensive, though not exhaustive, screening against 227 kinases revealed inhibitory activity (IC50) against a few other kinases at higher concentrations, including CDK19 (140 nM), KDR (440 nM), LCK (860 nM), FLT1 (880 nM), and TRKC (890 nM).[9]

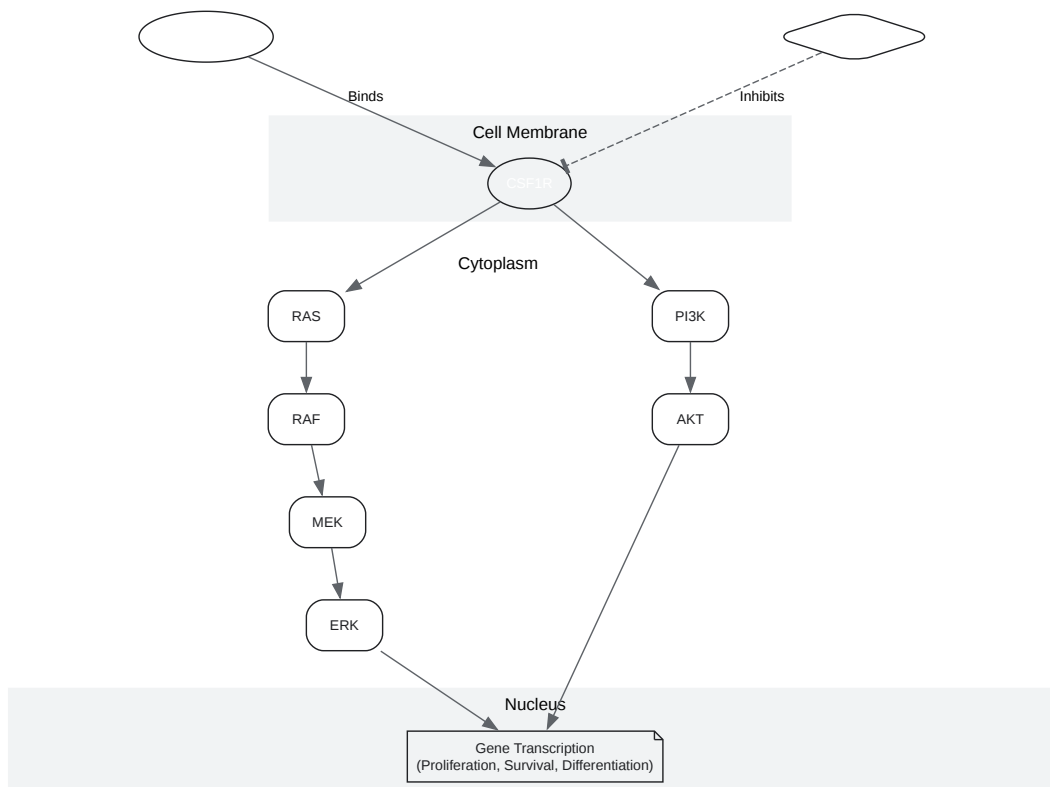
Comparison with Other CSF1R Inhibitors

To provide a clearer picture of pexidartinib's selectivity, it is useful to compare its off-target profile with that of other CSF1R inhibitors. The following table summarizes the available IC50 data for pexidartinib and several other CSF1R inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Kinase Inhibitor	Primary Target(s)	IC50 (nM) vs. CSF1R	Key Off-Targets (IC50 in nM)
Pexidartinib (PLX3397)	CSF1R, KIT, FLT3	13 - 20	KIT (10 - 27), FLT3 (160), FLT3-ITD (9)
ARRY-382	CSF1R	9	Described as "highly specific"
BLZ945	CSF1R	1	Stated to be >1000-fold selective vs. c-KIT and PDGFRb
Edicotinib (JNJ-40346527)	CSF1R	3.2	KIT (20), FLT3 (190)
PLX7486	TRKA/B/C, FMS (CSF1R)	< 10	TRKA/B/C (< 10)

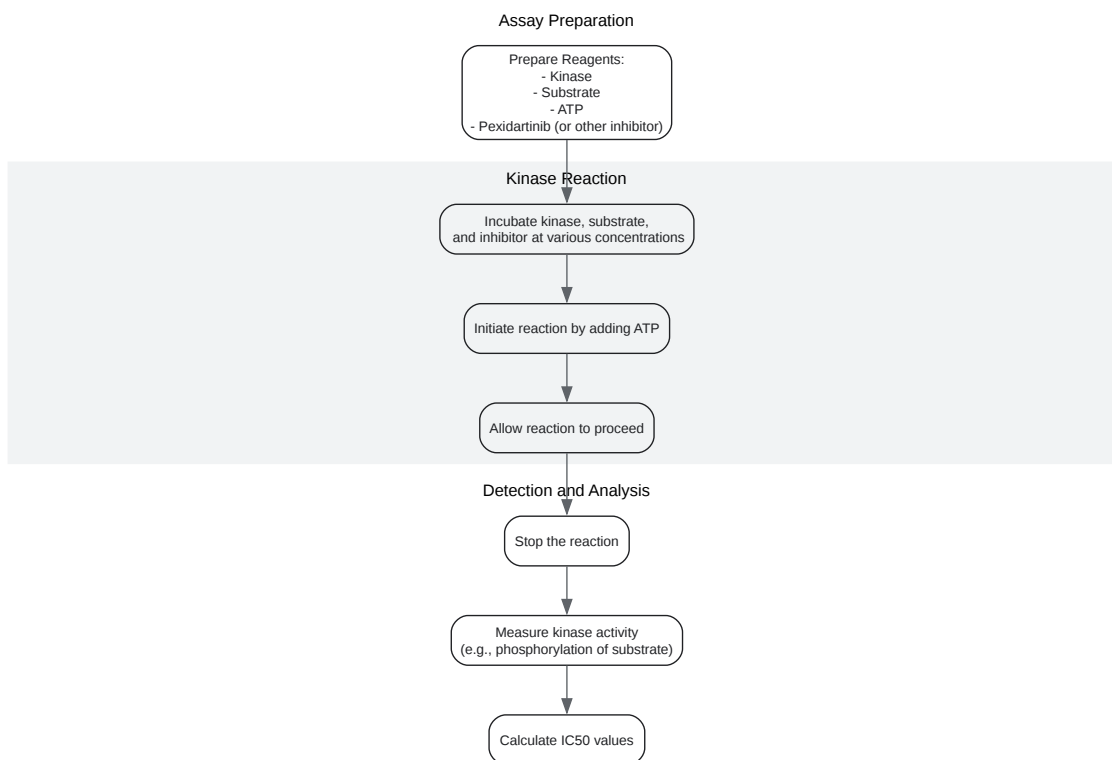
Signaling Pathway and Experimental Workflow

To visualize the context of pexidartinib's action and the methods used to assess its activity, the following diagrams are provided.



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Caption: Simplified CSF1R signaling pathway inhibited by pexidartinib.



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